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Compound of Interest

Compound Name: 6-chloro-7-fluoro-1H-indole

CAS No.: 259860-04-3

Cat. No.: B1648513 Get Quote

Executive Summary
6-Chloro-7-fluoro-1H-indole (CAS: 259860-04-3) is a disubstituted indole scaffold acting as a

pivotal intermediate in the synthesis of next-generation therapeutics. Its primary industrial

application is in the manufacturing of Cudetaxestat (BLD-0409), a non-competitive autotaxin

(ATX) inhibitor currently in clinical development for Idiopathic Pulmonary Fibrosis (IPF).

The molecule is characterized by a specific halogenation pattern—chlorine at position 6 and

fluorine at position 7—which imparts unique electronic properties. The C7-fluorine atom lowers

the pKa of the indole N-H via inductive withdrawal, while the C6-chlorine atom enhances

lipophilicity and blocks metabolic oxidation at a typically reactive site.

Chemical Properties & Identification[1][2][3][4][5]
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Property Data

IUPAC Name 6-Chloro-7-fluoro-1H-indole

CAS Number 259860-04-3

Molecular Formula C₈H₅ClFN

Molecular Weight 169.58 g/mol

Appearance Off-white to pale brown crystalline solid

Melting Point 60–65 °C (Lit.)[1]

LogP ~2.8 (Calculated)

Acidity (pKa)
~15 (Indole NH, slightly increased acidity due to

F-7)

Solubility
Soluble in DMSO, MeOH, DCM; insoluble in

water

Structural Analysis & Electronic Effects
The 6,7-dihalo substitution pattern is not merely structural but functional.

C7-Fluorine (Electronic Modulation): The fluorine atom at position 7 exerts a strong inductive

electron-withdrawing effect (-I) on the adjacent indole nitrogen (N1). This increases the

acidity of the N-H bond compared to unsubstituted indole, facilitating deprotonation reactions

(e.g., N-alkylation or arylation) under milder basic conditions.

C6-Chlorine (Metabolic Blocking): In many drug scaffolds, the C6 position of the indole ring is

a "soft spot" for metabolic oxidation by Cytochrome P450 enzymes. Substituting this

hydrogen with chlorine blocks this metabolic pathway, extending the half-life (

) of the parent drug.

Structural Diagram (DOT)
The following diagram illustrates the electronic vectors and metabolic blocking sites.
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Caption: Electronic influence of halogen substituents on the indole core. F7 enhances N-H

acidity; Cl6 prevents metabolic degradation.

Synthesis Methodologies
Historically, this scaffold was synthesized via the Bartoli Indole Synthesis using 3-chloro-2-

fluoronitrobenzene and vinylmagnesium bromide. However, this route suffers from low yields

(<15%) and requires cryogenic conditions (-40°C), making it unsuitable for large-scale

production.

The modern, scalable protocol utilizes the Sandmeyer-Isatin Route, which offers higher yields

and operational safety.

Recommended Protocol: Modified Sandmeyer-Isatin
Synthesis
Precursor: 3-Chloro-2-fluoroaniline (CAS: 2106-04-9)

Step 1: Formation of Isonitrosoacetanilide
Reagents: 3-Chloro-2-fluoroaniline (1.0 eq), Chloral hydrate (1.1 eq), Hydroxylamine

hydrochloride (1.2 eq), Na₂SO₄ (sat. aq).

Procedure: Dissolve chloral hydrate and Na₂SO₄ in water. Add the aniline in HCl. Add

hydroxylamine HCl. Heat to 55°C.
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Mechanism: Condensation of the aniline with chloral hydrate and hydroxylamine yields the

hydroxyiminoacetamide intermediate.

Step 2: Cyclization to Isatin
Reagents: Conc. H₂SO₄.

Procedure: Add the intermediate from Step 1 portion-wise to pre-heated (70°C) concentrated

sulfuric acid. Maintain temp <80°C.

Product:6-Chloro-7-fluoroindoline-2,3-dione (Isatin intermediate).

Note: This electrophilic aromatic substitution closes the ring. The 7-F and 6-Cl substituents

direct the cyclization to the C2 position.

Step 3: Reduction to Indole
Reagents: Borane-THF complex (BH₃·THF) or LiAlH₄.

Procedure: Dissolve the isatin in anhydrous THF. Add reducing agent slowly at 0°C. Reflux

for 4–6 hours.

Workup: Quench with MeOH/HCl. Extract with EtOAc.

Purification: Recrystallization from hexanes/EtOAc or column chromatography.

Synthesis Workflow Diagram (DOT)
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Caption: Industrial synthesis pathway via the Sandmeyer-Isatin route, avoiding cryogenic

Bartoli conditions.
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The 6-chloro-7-fluoro-1H-indole scaffold is the pharmacophore foundation for Cudetaxestat

(BLD-0409).

Case Study: Cudetaxestat (BLD-0409)[6]
Target: Autotaxin (ATX) enzyme.[2][3]

Indication: Idiopathic Pulmonary Fibrosis (IPF).[4][2][3]

Mechanism of Action: Cudetaxestat is a non-competitive inhibitor of ATX.[3][5] ATX converts

lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA), a pro-fibrotic signaling lipid.[3]

Role of the Indole: The 6-chloro-7-fluoroindole core fits into the hydrophobic pocket of the

ATX active site. The 7-F substituent likely engages in specific electrostatic interactions or

modifies the pKa of the sulfonamide linker often attached at position 3 in derivatives, while

the 6-Cl fills a hydrophobic sub-pocket, increasing potency.

Characterization Data (Expected)
Researchers validating synthesized batches should look for the following spectral signatures.

¹H NMR (500 MHz, DMSO-d₆)
δ 11.80 (br s, 1H): Indole N-H (deshielded by F-7).

δ 7.55 (d, J = 3.0 Hz, 1H): C2-H.

δ 7.30 (dd, J = 8.5, 5.5 Hz, 1H): C5-H (Couples to H4 and F7).

δ 7.10 (d, J = 8.5 Hz, 1H): C4-H (Ortho coupling to H5).

δ 6.55 (d, J = 3.0 Hz, 1H): C3-H.

Note: Coupling constants (J) involving Fluorine (¹⁹F) can cause splitting of H5 (meta-

coupling) and carbon signals.

Mass Spectrometry (MS)
m/z: 169.0 (M+).
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Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the ³⁵Cl/³⁷Cl isotopes,

confirming the presence of chlorine.

Safety & Handling
Hazards: Causes skin irritation (H315), serious eye damage (H318), and respiratory irritation

(H335).[6]

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Halogenated indoles can

be light-sensitive; use amber vials.

Precautions: The 7-fluoro substituent increases lipophilicity, potentially enhancing skin

absorption. Wear nitrile gloves and work in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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